(3-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
(3-Chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a triazolo-pyrimidine core linked to a piperazine ring and a 3-chlorophenyl methanone moiety. Its structure combines π-electron-rich aromatic systems with a polarizable chlorophenyl group, making it a candidate for diverse biological and material science applications. The triazolo[4,5-d]pyrimidine scaffold is known for its role in kinase inhibition and nucleic acid interactions, while the piperazine moiety enhances solubility and pharmacokinetic properties .
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN7O/c22-16-6-4-5-15(13-16)21(30)28-11-9-27(10-12-28)19-18-20(24-14-23-19)29(26-25-18)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJUNNSBERSPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 1-(3-chlorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine, also known as (3-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, is Cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell proliferation. The compound’s interaction with CDK2 is so effective that it shows superior cytotoxic activities against certain cancer cell lines.
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation. This suggests that 1-(3-chlorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine may interact with enzymes and proteins involved in cell cycle control.
Cellular Effects
Preliminary studies suggest that it may have cytotoxic activities against certain cancer cell lines. It may influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
The compound (3-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structural characteristics, biological activities, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 419.9 g/mol. The compound features a piperazine ring, a triazolopyrimidine moiety, and a chlorophenyl substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.9 g/mol |
| CAS Number | 920218-24-2 |
Biological Activity
The biological activity of this compound has been investigated through various studies focusing on its potential as an antitumor agent, antimicrobial properties, and enzyme inhibition.
Antitumor Activity
Research indicates that derivatives of triazolopyrimidine exhibit significant antitumor properties. For instance, compounds similar to the one in focus have shown efficacy against various cancer cell lines. A study demonstrated that certain triazolopyrimidine derivatives inhibited cell proliferation in human cancer cells with IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the compound's potential as an acetylcholinesterase inhibitor. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The compound exhibited strong inhibitory activity against acetylcholinesterase with IC50 values comparable to known inhibitors .
Case Studies
- Anticancer Studies : A series of triazolopyrimidine derivatives were synthesized and tested for anticancer activity. The study found that specific modifications at the piperazine and triazole positions significantly enhanced cytotoxicity against human cancer cell lines .
- Antimicrobial Studies : A comparative study evaluated the antimicrobial efficacy of various piperazine derivatives against clinically isolated strains. The results indicated that compounds containing the triazolopyrimidine moiety had superior antibacterial properties compared to their non-triazole counterparts .
Comparison with Similar Compounds
Key Findings :
Substituent Effects on Bioactivity: The 3-chlorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to the trifluoromethylphenyl group in . However, the latter’s electron-withdrawing CF3 group could improve metabolic stability. Replacement of the triazolo-pyrimidine core with a quinoline system (as in ) shifts bioactivity toward antiparasitic applications but reduces specificity for kinase targets.
Spectral Data and Reactivity: The quinoline derivative in exhibits distinct 1H-NMR signals (e.g., δ 8.76 for quinoline H) compared to the triazolo-pyrimidine analogs, which show upfield shifts for aromatic protons due to electron delocalization in the fused heterocycle. Mass spectrometry (EI-MS) data for the quinoline derivative (M+ at 393) contrasts with the higher molecular weights of triazolo-pyrimidine derivatives, reflecting their extended conjugated systems .
Research Findings and Mechanistic Insights
Table 2: Comparative Pharmacological Profiles
Critical Observations :
- The absence of a quinoline ring in the target compound likely reduces heme-binding affinity, redirecting its mechanism toward kinase or protease inhibition .
- Fluorinated analogs (e.g., ) demonstrate superior metabolic stability in vivo due to reduced CYP450-mediated oxidation, a property the 3-chlorophenyl variant may lack .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
